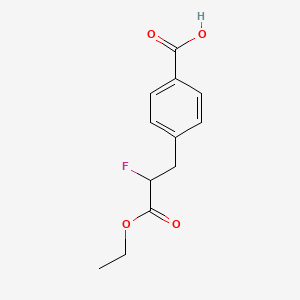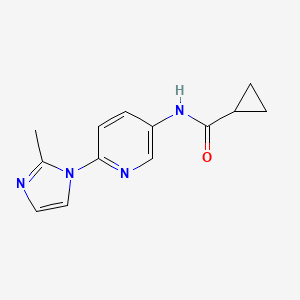![molecular formula C13H9BrClFOZn B14877543 4-[(3'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14877543.png)
4-[(3'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3’-Chloro-2’-fluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3’-Chloro-2’-fluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(3’-Chloro-2’-fluorophenoxy)methyl]phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere, often nitrogen or argon, to prevent oxidation. The process involves the following steps:
- Dissolution of 4-[(3’-Chloro-2’-fluorophenoxy)methyl]phenyl bromide in THF.
- Addition of zinc powder or zinc bromide to the solution.
- Stirring the mixture at a controlled temperature, usually around room temperature to slightly elevated temperatures.
- Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is often purified using techniques like distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(3’-Chloro-2’-fluorophenoxy)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts and a base, typically under an inert atmosphere. The reaction conditions include moderate temperatures and the presence of a suitable solvent like THF.
Substitution Reactions: These reactions often require the presence of a nucleophile and may be carried out at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. In Negishi coupling, the product is typically a new carbon-carbon bond formed between the phenyl ring and another organic group.
Scientific Research Applications
4-[(3’-Chloro-2’-fluorophenoxy)methyl]phenylzinc bromide has several scientific research applications:
Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of advanced materials with specific properties.
Medicinal Chemistry: It is employed in the synthesis of potential drug candidates and bioactive molecules.
Catalysis: The compound is used as a reagent in catalytic processes to form carbon-carbon bonds efficiently.
Mechanism of Action
The mechanism by which 4-[(3’-Chloro-2’-fluorophenoxy)methyl]phenylzinc bromide exerts its effects involves the transfer of the phenylzinc moiety to a suitable electrophile. This process is facilitated by the presence of a catalyst, such as palladium or nickel, which activates the zinc-carbon bond and allows for the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
4-[(3’-Chloro-2’-fluorophenoxy)methyl]phenylmagnesium bromide: Similar in structure but contains magnesium instead of zinc.
3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide: Contains a different substituent on the phenyl ring.
Uniqueness
4-[(3’-Chloro-2’-fluorophenoxy)methyl]phenylzinc bromide is unique due to its specific substituents, which impart distinct reactivity and selectivity in chemical reactions. The presence of both chlorine and fluorine atoms on the phenyl ring can influence the compound’s electronic properties and reactivity, making it suitable for specific synthetic applications.
Properties
Molecular Formula |
C13H9BrClFOZn |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
bromozinc(1+);1-chloro-2-fluoro-3-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H9ClFO.BrH.Zn/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10;;/h2-8H,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
YRYCPRLUAHHIGF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)OCC2=CC=[C-]C=C2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


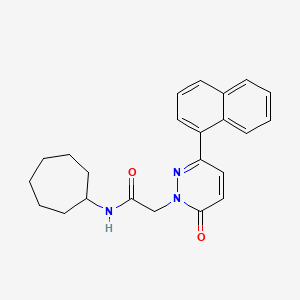
![N-[4-(quinazolin-4-ylamino)phenyl]acetamide](/img/structure/B14877467.png)
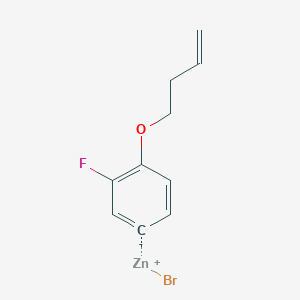

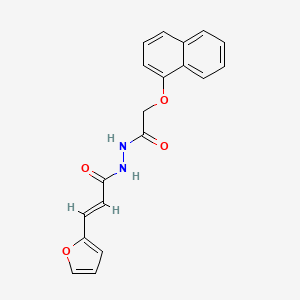
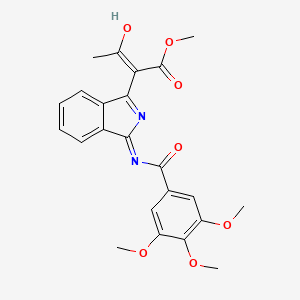

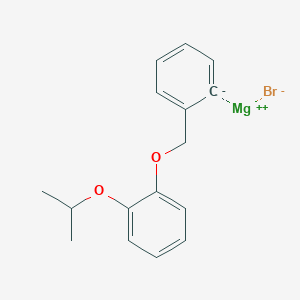
![N-(2-methoxyphenyl)-2-(4-oxo-5-(5,6,7,8-tetrahydronaphthalen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B14877510.png)
